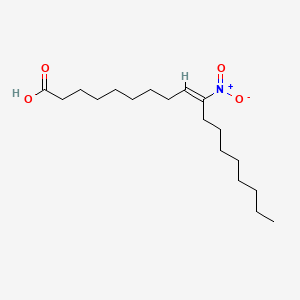

10-Nitrooleic acid

Vue d'ensemble

Description

CXA-10, également connu sous le nom d'acide 10-nitro-9(E)-octadéc-9-énoïque, est un nouveau composé d'acide gras nitré. Il se caractérise par un groupe nitro sur le carbone 10 et est un régioisomère spécifique de l'acide nitro-oléique. Les acides gras nitrés, y compris le CXA-10, ont montré un potentiel en tant qu'agents thérapeutiques dans diverses indications de maladies où le stress oxydatif, l'inflammation, la fibrose et la toxicité tissulaire directe jouent un rôle significatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CXA-10 implique la nitration de l'acide oléique. Le processus comprend généralement les étapes suivantes :

Nitration : L'acide oléique est traité avec un agent nitrant, tel que l'acide nitrique, dans des conditions contrôlées pour introduire le groupe nitro à la position souhaitée.

Purification : Le produit résultant est purifié à l'aide de techniques telles que la chromatographie sur colonne pour isoler le régioisomère souhaité, le CXA-10.

Méthodes de production industrielle

La production industrielle de CXA-10 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Nitration en vrac : De grandes quantités d'acide oléique sont nitrées à l'aide d'agents nitrants de qualité industrielle.

Purification continue : Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le CXA-10 subit diverses réactions chimiques, notamment :

Oxydation : Le CXA-10 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le groupe nitro du CXA-10 peut être réduit en groupe amino à l'aide d'agents réducteurs.

Substitution : Le CXA-10 peut participer à des réactions de substitution où le groupe nitro est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés aminés et des acides gras nitrés substitués.

Applications de la recherche scientifique

Le CXA-10 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le CXA-10 est utilisé comme composé modèle pour étudier la réactivité et les propriétés des acides gras nitrés.

Biologie : Il est utilisé dans la recherche pour comprendre les effets biologiques des acides gras nitrés sur les processus cellulaires.

Médecine : Le CXA-10 a montré un potentiel dans le traitement des maladies caractérisées par un stress oxydatif, une inflammation et une fibrose.

Industrie : Le CXA-10 est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans les études analytiques.

Mécanisme d'action

Le CXA-10 exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Voie NF-kB : Il inhibe la voie du facteur nucléaire kappa B (NF-kB), réduisant l'inflammation et la fibrose.

Réponse au choc thermique : Le CXA-10 module la réponse au choc thermique, aidant les cellules à faire face au stress.

Voie du récepteur de type Toll 4 : Il inhibe la voie du récepteur de type Toll 4 (TLR4), contribuant davantage à ses effets anti-inflammatoires.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

10-Nitrooleic acid has been shown to exert potent anti-inflammatory effects through various mechanisms:

- Nrf2 Activation : It induces the expression of antioxidant genes via the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

- Inhibition of TLR4/NF-κB Signaling : The compound inhibits Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, leading to reduced inflammation .

Cardiovascular Applications

Research has highlighted the efficacy of this compound in cardiovascular diseases:

- Pulmonary Arterial Hypertension (PAH) : CXA-10 is currently undergoing Phase II clinical trials for PAH. In preclinical models, it has demonstrated the ability to reduce right ventricular systolic pressure and prevent vascular remodeling associated with hypoxia-induced pulmonary hypertension .

- Ischemic Heart Disease : Nitro-fatty acids like this compound have shown promise in mitigating ischemic damage during myocardial infarction by reducing cardiac fibrosis and preserving left ventricular function .

Renal Protection

This compound has been evaluated for its protective effects on kidney health:

- Chronic Kidney Disease (CKD) : In animal models, it has exhibited anti-fibrotic and anti-inflammatory properties that contribute to renal protection. Studies indicate that it may improve glomerular function and reduce nephron damage .

- Focal Segmental Glomerulosclerosis (FSGS) : Clinical trials are investigating its efficacy in treating FSGS, a condition characterized by scarring in the kidneys .

Metabolic Effects

The compound also influences metabolic pathways:

- Lipid Metabolism : It has been associated with improved glucose tolerance and reduced hepatic triglyceride accumulation, suggesting potential benefits for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

- Energy Metabolism : Research indicates that this compound may enhance energy metabolism and mitigate the adverse effects of high-fat diets on metabolic health .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Electrophilic Nature : As an electrophilic fatty acid, it interacts with various cellular targets, modulating signaling pathways involved in inflammation and fibrosis .

- Bioavailability and Metabolism : Studies have characterized its bio-elimination pathways in both rats and humans, identifying metabolites that may play roles in its therapeutic effects .

Case Studies and Clinical Trials

Mécanisme D'action

CXA-10 exerts its effects through several molecular targets and pathways:

NF-kB Pathway: It inhibits the nuclear factor kappa B (NF-kB) pathway, reducing inflammation and fibrosis.

Heat Shock Response: CXA-10 modulates the heat shock response, helping cells cope with stress.

Toll-Like Receptor 4 Pathway: It inhibits the Toll-Like Receptor 4 (TLR4) pathway, further contributing to its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Le CXA-10 appartient à une classe de composés connus sous le nom d'acides gras nitrés. Des composés similaires incluent :

Acide 9-nitro-oléique : Un autre régioisomère de l'acide nitro-oléique ayant un potentiel thérapeutique similaire.

Acide nitro-linoléique : Un acide gras nitré dérivé de l'acide linoléique possédant des propriétés anti-inflammatoires.

Acide linoléique nitro-conjugué : Connu pour son rôle dans la modulation des processus métaboliques.

Unicité du CXA-10

Le CXA-10 est unique en raison de sa structure régioisomérique spécifique, qui confère des activités biologiques distinctes. Sa capacité à moduler plusieurs voies de signalisation, notamment Nrf2 et NF-kB, en fait un agent thérapeutique prometteur pour diverses maladies .

Activité Biologique

10-Nitrooleic acid (10-NO2-OA) is a nitrated fatty acid that has garnered attention for its potential therapeutic effects, particularly in the context of inflammation and various diseases. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and clinical implications.

10-NO2-OA is a long-chain fatty acid characterized by the presence of a nitro group at the 10th carbon position. It is known to exert anti-inflammatory effects through multiple pathways:

- Nrf2 Activation : 10-NO2-OA induces the expression of antioxidant genes via the Nrf2 pathway, which helps in cellular protection against oxidative stress .

- TLR4/NF-κB Signaling Inhibition : It inhibits TLR4/NF-κB signaling, a critical pathway involved in the inflammatory response .

- PPARγ Agonism : The compound acts as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates lipid metabolism and inflammation .

1. Allergic Airway Disease

In murine models, 10-NO2-OA has been shown to reduce the severity of allergic airway disease. The compound induced apoptosis in neutrophils and enhanced their phagocytosis by alveolar macrophages, suggesting its potential as an alternative treatment for asthma, particularly in steroid-resistant cases .

2. Pulmonary Hypertension

Research indicates that 10-NO2-OA can attenuate pulmonary arterial hypertension (PAH) induced by hypoxia. Mice treated with 10-NO2-OA exhibited significantly lower right ventricular systolic pressure and improved lung histopathology compared to untreated controls .

3. Acute Lung Injury

In models of acute lung injury (ALI), pulmonary delivery of 10-NO2-OA reduced markers of inflammation and injury in the lungs, including capillary leakage and neutrophil infiltration. This effect was associated with decreased expression of pro-inflammatory cytokines .

Clinical Studies

Currently, 10-NO2-OA is undergoing clinical evaluation for various conditions:

- Phase II Trials : The compound is being tested for its efficacy against pulmonary arterial hypertension, focal segmental glomerulosclerosis, and asthma .

- Bioavailability Studies : A study evaluated the bio-elimination pathways of 10-NO2-OA in humans and rats, identifying renal and fecal excretion as primary routes. Notably, several metabolites were detected, indicating complex metabolic processing .

Data Tables

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

(E)-10-nitrooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADPCFZZWXOTI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347887 | |

| Record name | 10-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875685-46-4 | |

| Record name | CXA-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CXA-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CXA-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.